molecular formula C13H9ClN2 B599600 3-(4-Chlorophenyl)imidazo[1,2-a]pyridine CAS No. 663946-08-5

3-(4-Chlorophenyl)imidazo[1,2-a]pyridine

Cat. No. B599600
M. Wt: 228.679
InChI Key: PLGYMXAFNWJGQA-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine is an important fused bicyclic 5–6 heterocycle . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . An efficient one-pot synthesis of functionalized imidazo[1,2-a]pyridines has also been reported .


Molecular Structure Analysis

Imidazo[1,2-a]pyridines are fused nitrogen-bridged heterocyclic compounds . The structure strongly depends on the substitution pattern .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can be functionalized via radical reactions . These reactions can be facilitated through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Scientific Research Applications

  • Corrosion Inhibition : Imidazo[4,5-b]pyridine derivatives, closely related to 3-(4-Chlorophenyl)imidazo[1,2-a]pyridine, have been evaluated for their performance in inhibiting mild steel corrosion in acidic environments. These compounds have shown high inhibition performance, making them potential candidates for protecting metals against corrosion (Saady et al., 2021).

  • Biological Activity : A range of 2-(4'-chlorophenyl)-6-methyl-(3-N, N'- diaryl/dialkyl amino methyl)-imidazo[1,2-a]pyridines has been synthesized and tested for biological activity against various bacteria and fungi. These compounds have shown moderate activity, indicating their potential in pharmaceutical applications (Bhuva et al., 2015).

  • Antimicrobial Evaluations : Compounds derived from 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine have been studied for their antibacterial and antifungal activities, demonstrating potential for use in antimicrobial treatments (Ladani et al., 2009).

  • Pharmaceutical Applications : Imidazo[1,2-a]pyridine-based compounds are significant in treating heart and circulatory failures, with many under development for various pharmaceutical uses. Some derivatives show potential as acetylcholinesterase (AChE) inhibitors, which could be useful in treating diseases like Alzheimer's (Kwong et al., 2019).

  • Drug Development : Imidazo[1,2-a]pyridine is recognized as a "drug prejudice" scaffold due to its broad range of applications in medicinal chemistry, including anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic activities. This makes it a valuable scaffold for developing new therapeutic agents (Deep et al., 2016).

Future Directions

The future directions in the research of imidazo[1,2-a]pyridines involve the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes . The development of safe synthetic methodologies that efficiently access imidazo[1,2-a]pyridines and their associated derivatives continues to generate much research interest in synthetic chemistry .

properties

IUPAC Name

3-(4-chlorophenyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2/c14-11-6-4-10(5-7-11)12-9-15-13-3-1-2-8-16(12)13/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLGYMXAFNWJGQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30712442
Record name 3-(4-Chlorophenyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30712442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)imidazo[1,2-a]pyridine

CAS RN

663946-08-5
Record name 3-(4-Chlorophenyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30712442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
12
Citations
S Ghosh, S Laru, A Hajra - The Chemical Record, 2022 - Wiley Online Library
C−H activation and functionalization is quite promising in recent days as the strategy offers a go‐to general method for different bond formations and hence grants synthetic versatility. At …
Number of citations: 10 onlinelibrary.wiley.com
J Lee, J Chung, SM Byun, BM Kim, C Lee - Tetrahedron, 2013 - Elsevier
The direct C–H arylation of a heteroarene with aryl bromides has been achieved under the catalysis of magnetic nanoparticles. In the presence of bimetallic Pd–Fe 3 O 4 heterodimer …
Number of citations: 73 www.sciencedirect.com
Y Gao, M Yin, W Wu, H Huang… - Advanced Synthesis & …, 2013 - Wiley Online Library
An efficient copper‐catalyzed method for the synthesis of 2‐haloimidazopyridines with aminopyridines and haloalkynes using molecular oxygen as oxidant in a one‐pot manner has …
Number of citations: 116 onlinelibrary.wiley.com
P Prasanna, SV Kumar, P Gunasekaran, S Perumal - Tetrahedron Letters, 2013 - Elsevier
The three-component domino reactions of pyridine/isoquinoline, phenacyl bromide, and substituted (E)-N-hydroxyarylimidoyl chloride in the presence of triethylamine afforded a series …
Number of citations: 19 www.sciencedirect.com
N Lah, I Leban, AM Le Maréchal, V Ferk… - Journal of chemical …, 2000 - Springer
Two compounds have been prepared during the investigation of the reactivity of α-halopyruvamides. The reaction products: 3-(4-chlorophenyl)imidazo[1,2-a]pyridine-2-carboxamide (1) …
Number of citations: 1 link.springer.com
Y Liu, W Wang, J Han, J Sun - Organic & Biomolecular Chemistry, 2017 - pubs.rsc.org
A copper-promoted cascade decarboxylative halogenation and oxidative diamination reaction sequence of 2-aminopyridines with alkynoic acids has been developed for the synthesis …
Number of citations: 23 pubs.rsc.org
KN Reddy, DY Chary, B Sridhar, BVS Reddy - Organic letters, 2019 - ACS Publications
An efficient Rh(III)-catalyzed bicyclization of 2-arylimidazo[1,2-a]pyridine with cyclic enones has been developed for the synthesis of bridged imidazopyridine derivatives in excellent …
Number of citations: 31 pubs.acs.org
G Liu, X Cong, J He, S Luo, D Wu… - Journal of Chemical …, 2012 - journals.sagepub.com
A range of 2- or 3-substituted imidazo[1,2-a]pyridines were prepared from 2-aminopyridine derivatives and gem-dibromovinyl compounds by the tandem nucleophilic substitution (or …
Number of citations: 8 journals.sagepub.com
A Majcen-Le Marechal, P Le Grel, A Robert, J Biškup… - ARKIVOC, 2001 - arkat-usa.org
The reaction and the proposed mechanism of 3-halopyruvamides 3 and their ester analogs with S and N binucleophiles is described. Compounds from imidazo [1, 2-a] pyridine, …
Number of citations: 2 www.arkat-usa.org
HY Fu, L Chen, H Doucet - The Journal of Organic Chemistry, 2012 - ACS Publications
Ligand-free Pd(OAc) 2 was found to catalyze very efficiently the direct arylation of imidazo[1,2-a]pyridines at C3 under very low catalyst concentration. The reaction can be performed …
Number of citations: 142 pubs.acs.org

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